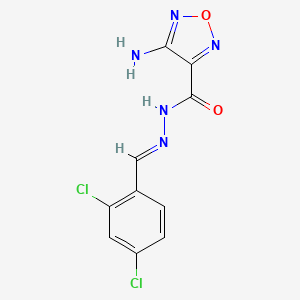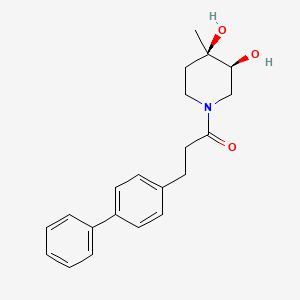![molecular formula C10H12N2OS2 B5525153 3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)
3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of thienopyrimidinones . These compounds have been synthesized and investigated for various biological activities .
Synthesis Analysis
The synthesis of similar thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting a dithiocarbamic acid methyl ester with a variety of amines . The starting material dithiocarbamate was synthesized from a tetrahydrobenzo thiophene by a novel innovative route .Wissenschaftliche Forschungsanwendungen
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their potential as antitubercular agents. Some derivatives, including those similar to the compound , have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis . These compounds were found to be non-cytotoxic to four different cell lines, indicating their safety profile for further development as antitubercular drugs.
Antiproliferative Agents
Compounds with a thieno[2,3-d]pyrimidinone core, such as the one you’ve mentioned, are known to exhibit antiproliferative activities . This makes them promising candidates for cancer research, where they could be used to inhibit the growth of cancer cells. The compound API-1, which shares a similar structure, is highlighted as a potential antiproliferative agent.
Antimicrobial Activity
The thieno[2,3-d]pyrimidinone derivatives are also recognized for their antimicrobial properties . This broad spectrum of activity includes potential applications in developing new antibiotics or antiseptics, which could be particularly useful in the fight against drug-resistant bacteria.
Anti-inflammatory and Analgesic Applications
These compounds have been reported to possess anti-inflammatory and analgesic properties . This suggests they could be used in the development of new medications to treat pain and inflammation, offering an alternative to current treatments.
Hypotensive Agents
The thieno[2,3-d]pyrimidinone derivatives have shown hypotensive effects, which means they can lower blood pressure . This application could be vital in creating new treatments for hypertension, a common condition that can lead to serious cardiovascular diseases if left untreated.
Antihistaminic Properties
Lastly, the thieno[2,3-d]pyrimidinone class of compounds, due to their antihistaminic activities, could be explored for use in allergy treatments . They could provide a basis for developing new antihistamines that might offer advantages over existing medications, such as improved efficacy or reduced side effects.
Zukünftige Richtungen
The future directions for “3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” could involve further investigation of its biological activities and potential applications in medicine. For example, similar thieno[2,3-d]pyrimidin-4(3H)-ones have shown promise as potentially pleiotropic anticancer drugs .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have also been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh .
Biochemical Pathways
Related compounds have been shown to inhibit key enzymes in various biochemical pathways, including pi3k, protein tyrosine kinases, and cyclin-dependent kinases .
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Eigenschaften
IUPAC Name |
3,5,6-trimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-5-6(2)15-8-7(5)9(13)12(3)10(11-8)14-4/h1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSMEGBAWEHFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-3-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5525075.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5525095.png)



![N-(2-fluorophenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5525106.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(methylthio)nicotinamide](/img/structure/B5525108.png)

![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)
![N'-[4-(benzyloxy)benzylidene]-2-bromobenzohydrazide](/img/structure/B5525145.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)